molecular formula C7H8Cl3N B1420233 2,3-dichloro-N-methylaniline hydrochloride CAS No. 1187386-16-8

2,3-dichloro-N-methylaniline hydrochloride

Cat. No. B1420233
M. Wt: 212.5 g/mol
InChI Key: SUYWPDZIQASUEB-UHFFFAOYSA-N
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Description

2,3-dichloro-N-methylaniline hydrochloride, also known as N-Methyl 2,3-dichloroaniline hydrochloride, is a chemical compound with the molecular formula C7H8Cl3N . It has a molecular weight of 212.504 Da .


Molecular Structure Analysis

The molecular structure of 2,3-dichloro-N-methylaniline hydrochloride consists of a benzene ring with two chlorine atoms and an N-methylamine group attached . The exact mass is 210.97200 .

Scientific Research Applications

Carcinogenic Potential Investigation

Research has explored the carcinogenic potential of various aromatic amines, including compounds structurally related to 2,3-dichloro-N-methylaniline hydrochloride. Studies in rats have shown that similar compounds can produce tumors in various organs, highlighting the potential health risks associated with exposure to such chemicals (Stula, Sherman, Zapp, & Clayton, 1975).

Biochemical Mechanism of Carcinogens

Biochemical investigations have been conducted on related carcinogens to understand their activation and action mechanisms. For instance, studies on 4-chloro-2-methylaniline demonstrated extensive binding to macromolecules in rat liver, indicating potential routes through which these compounds can induce carcinogenic effects (Hill, Shih, & Struck, 1979).

Polymerization and Material Science

The chemical polymerization of N-methylaniline has been studied, revealing insights into the reaction kinetics and characteristics of polymers derived from similar compounds. These findings have implications for material science and the development of new polymeric materials (Sayyah & El-Salam, 2003).

Environmental Presence and Impact

Research on the presence of aromatic amines, including compounds similar to 2,3-dichloro-N-methylaniline hydrochloride, in surface waters has been conducted. This research provides insights into the environmental impact and distribution of these chemicals in natural water bodies (Wegman & Korte, 1981).

Antioxidant Properties

Studies on the antioxidant activities of various novel compounds synthesized from related chemicals have been conducted. These investigations contribute to our understanding of the potential therapeutic applications of these compounds in combating oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

Microsomal Metabolism

Research on the metabolism of halogenated methylanilines by rat liver microsomes has been conducted, providing insights into how these compounds are processed in biological systems. This research is crucial for understanding the metabolic pathways and potential toxicological impacts of such chemicals (Boeren et al., 1992).

Safety And Hazards

2,3-dichloro-N-methylaniline hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2,3-dichloro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYWPDZIQASUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672566
Record name 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-methylaniline hydrochloride

CAS RN

1187386-16-8
Record name Benzenamine, 2,3-dichloro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloro-N-methylaniline hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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